
N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16N4O5 and its molecular weight is 392.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound belonging to the class of 2-oxo-1,2-dihydropyridines. With a molecular formula of C20H16N4O5 and a molecular weight of 392.371 g/mol, this compound has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics.
Structural Characteristics
The compound features a complex structure with the following characteristics:
- Dihydropyridine Core : This is crucial for its biological activity.
- Carbamoyl and Nitro Substituents : These functional groups enhance its reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of protein kinases, particularly phosphoinositide-dependent kinase 1 (PDK1). PDK1 is integral to various signaling pathways that regulate cell growth and survival, making this compound a potential candidate for cancer treatment.
Anticancer Properties
In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism likely involves the disruption of key signaling pathways associated with tumorigenesis. For instance, molecular docking studies have shown promising interactions between this compound and targets involved in cancer progression .
Comparative Biological Activity
To better understand the unique properties of this compound, we can compare it with other compounds in its class:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
5-nitro-2-oxo-1,2-dihydropyridine-3-carboxamide | Contains a nitro group and dihydropyridine core | Lacks carbamoylphenyl substituent |
N-(3-acetylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine | Shares dihydropyridine framework | Different substituents leading to altered activity |
N-(4-methylphenyl)-1-benzyl-2-oxo-1,2-dihydropyridine | Similar core structure | Variation in phenyl substitution affects binding properties |
The unique combination of functional groups in this compound enhances its biological activity compared to other derivatives.
In Vitro Studies
Recent studies have utilized various cell lines to assess the anticancer efficacy of this compound. For example:
- Cell Lines Used : Research has been conducted on human colon cancer (HT29) and prostate cancer (DU145) cell lines.
- Methodology : The MTT assay was employed to evaluate cell viability and cytotoxicity.
Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as an effective anticancer agent.
Molecular Docking Studies
Molecular docking studies using software tools have provided insights into the binding affinity of this compound with PDK1. The binding interactions were characterized by favorable energies and specific amino acid interactions that are critical for inhibitory activity .
Eigenschaften
IUPAC Name |
N-(2-carbamoylphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c21-18(25)15-7-1-2-9-17(15)22-19(26)16-8-4-10-23(20(16)27)12-13-5-3-6-14(11-13)24(28)29/h1-11H,12H2,(H2,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJAAGFFUDITD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.